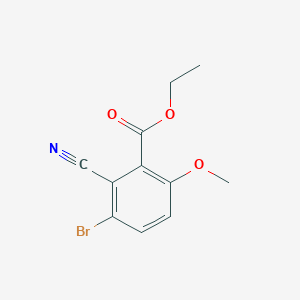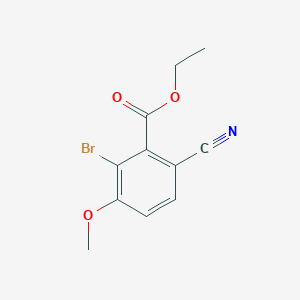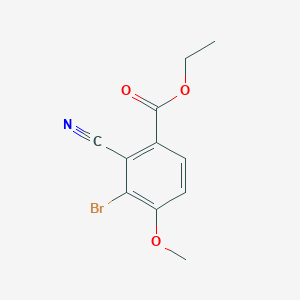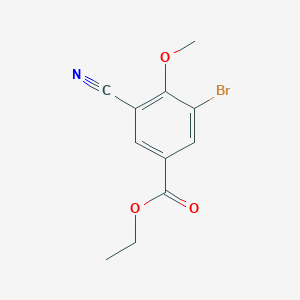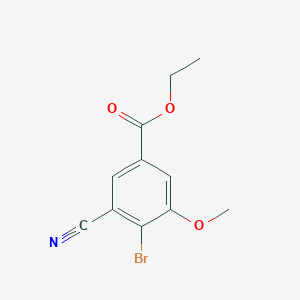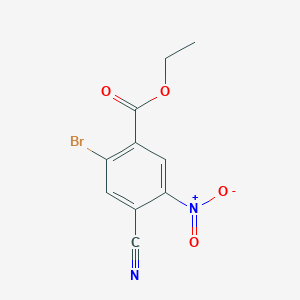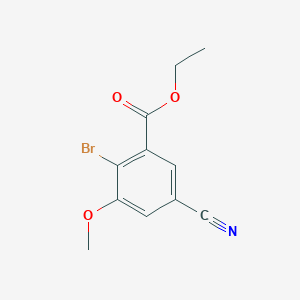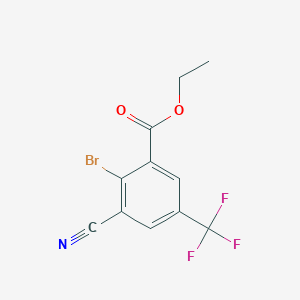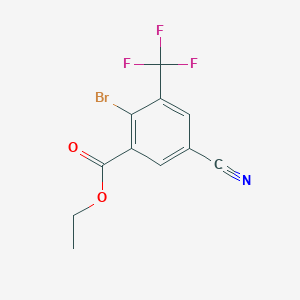
Ethyl 3-bromo-5-cyano-4-formylphenylacetate
Vue d'ensemble
Description
Ethyl 3-bromo-5-cyano-4-formylphenylacetate, also known as ethyl 3-brom-5-cyano-4-formylphenylacetat or ethyl 3-bromo-5-cyano-4-formylbenzoate, is a chemical compound used in scientific experiments as a building block in the synthesis of other compounds . It has a molecular weight of 296.12 g/mol.
Synthesis Analysis
The synthesis of Ethyl 3-bromo-5-cyano-4-formylphenylacetate could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-5-cyano-4-formylphenylacetate is complex, with multiple functional groups. The compound contains a bromo group (Br), a cyano group (CN), a formyl group (CHO), and an ethyl group (C2H5) attached to a phenyl ring. The exact positions of these groups on the phenyl ring can be determined by standard nomenclature rules .Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-bromo-5-cyano-4-formylphenylacetate are likely to be influenced by the presence of its functional groups. For instance, the bromo group might undergo nucleophilic substitution, while the cyano and formyl groups could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-bromo-5-cyano-4-formylphenylacetate are largely determined by its functional groups. For instance, the presence of the bromo group might increase its molecular weight and decrease its volatility compared to other phenylacetates.Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-5-cyano-4-formylphenylacetate in chemical reactions is likely to involve the movement of electrons between the functional groups and other reactants. For instance, in a Suzuki–Miyaura coupling, the bromo group might undergo oxidative addition with a palladium catalyst, while the cyano group could participate in transmetalation .
Safety and Hazards
While specific safety and hazard information for Ethyl 3-bromo-5-cyano-4-formylphenylacetate is not available, general precautions should be taken while handling it, similar to other chemical compounds. These might include avoiding inhalation or skin contact, and using appropriate personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-5-cyano-4-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-9(6-14)10(7-15)11(13)4-8/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHQMRBBJFRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



